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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)oxetane

Cat. No.: B1427513

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane: Structure, Properties, and
Significance in Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a
cornerstone of modern medicinal chemistry. These motifs can profoundly influence a
molecule's physicochemical and pharmacological properties. This guide provides a detailed
technical overview of 3-(3,5-Difluorophenyl)oxetane, a heterocyclic building block that
combines the unique attributes of both the oxetane ring and a difluorinated phenyl moiety. We
will explore its core molecular structure, physicochemical properties, and the underlying
scientific rationale for its application in drug discovery programs. This document is intended for
researchers, medicinal chemists, and drug development professionals seeking to leverage
advanced building blocks for the creation of novel therapeutics.

Core Molecular Profile

3-(3,5-Difluorophenyl)oxetane is a synthetic organic compound featuring a four-membered
oxetane ring linked at the 3-position to a 3,5-difluorinated phenyl group. This unique
combination imparts a specific set of properties that are highly desirable in the design of
bioactive molecules.

Chemical Structure and Key Identifiers

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1427513?utm_src=pdf-interest
https://www.benchchem.com/product/b1427513?utm_src=pdf-body
https://www.benchchem.com/product/b1427513?utm_src=pdf-body
https://www.benchchem.com/product/b1427513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental structural and identifying information for 3-(3,5-Difluorophenyl)oxetane is
summarized below. The molecular formula is CoHsF20.[1][2]

Property Value Reference
IUPAC Name 3-(3,5-Difluorophenyl)oxetane N/A

CAS Number 1395282-61-7 [11[21[3]
Molecular Formula CoHsF20 [11[2]
Molecular Weight 170.16 g/mol [1][2]
SMILES C1=C(C=C(C=C1F)F)C2C0OC2 [1]

MDL Number MFCD22690468 2]

Structural Visualization
The two-dimensional structure of 3-(3,5-Difluorophenyl)oxetane highlights the key functional

groups: the strained oxetane ether and the electronically modified aromatic ring.

2D Structure of 3-(3,5-Difluorophenyl)oxetane

Physicochemical Properties and Their Significance
in Drug Design

The true value of a building block lies in how its structure translates to function. The oxetane
and difluorophenyl motifs synergistically enhance the drug-like properties of molecules into
which they are incorporated.

The compact, polar, and sp3-rich nature of the oxetane ring makes it a highly attractive scaffold.
[4] It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or
carbonyls.[4][5][6] This substitution can lead to significant improvements in key drug properties:

e Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond
acceptor, which often improves a compound's solubility compared to a non-polar carbocyclic
analogue.[7]
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» Metabolic Stability: The oxetane ring is more metabolically stable than many other functional
groups.[5] Its incorporation can block sites of metabolism, increasing the half-life of a drug
candidate.

 Lipophilicity (LogP): While adding carbon atoms generally increases lipophilicity, the polar
nature of the oxetane can temper this effect, providing a tool for fine-tuning a molecule's
LogP into the optimal range for cell permeability and low off-target toxicity.[5] The calculated
LogP for this molecule is approximately 2.08.[1]

The introduction of fluorine, particularly in a 1,3-difluoro pattern on a phenyl ring, is a well-
established strategy in medicinal chemistry.[8][9] This modification primarily influences the
electronic properties of the aromatic ring, which can enhance binding affinity to target proteins
by altering pKa or participating in favorable electrostatic interactions. Furthermore, the carbon-
fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome
P450 enzymes, thereby reducing metabolic liabilities.[10]

Strategic Application in Drug Discovery

The combination of these two motifs in a single building block provides a powerful tool for lead
optimization. The workflow below illustrates how such a building block is typically employed in a
drug discovery campaign.

Role of Advanced Building Blocks in Lead Optimization

Synthesis and Handling Considerations
General Synthetic Approach

The synthesis of 3-substituted oxetanes is most commonly achieved via an intramolecular
Williamson etherification.[11] This process typically involves a 1,3-diol precursor derived from
the corresponding aryl starting material.

Conceptual Protocol:

» Starting Material: Begin with a precursor containing the 3,5-difluorophenyl group, such as
3,5-difluorobenzaldehyde.
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» Carbon Chain Extension: Employ standard organic reactions (e.g., Grignard reaction, Wittig
reaction) to build out the three-carbon backbone required for the oxetane ring, resulting in a
substituted 1,3-diol.

o Selective Functionalization: One of the hydroxyl groups is converted into a good leaving
group (e.g., tosylate, mesylate, or halide). This step must be selective to ensure the correct
cyclization pathway.

 Intramolecular Cyclization: Treatment with a strong, non-nucleophilic base (e.g., sodium
hydride) induces the remaining alcohol to displace the leaving group, forming the strained
four-membered oxetane ring.[6]

This robust methodology allows for the generation of a wide variety of 3-aryl oxetanes for
screening and incorporation into drug candidates.

Stability and Handling

Despite its ring strain, the oxetane core is remarkably stable under many common reaction
conditions, including those involving basic hydrolysis and certain reductions.[12] However, it is
susceptible to ring-opening under strongly acidic conditions or in the presence of potent Lewis
acids.[13] Therefore, synthetic steps following its installation should be planned accordingly.
For long-term storage, the compound should be kept in a dry, refrigerated environment (2-8°C)
to ensure its integrity.[1][2]

Conclusion

3-(3,5-Difluorophenyl)oxetane is more than a simple chemical, it is a carefully designed tool
for medicinal chemists. It provides a validated and efficient means to introduce two highly
favorable motifs—a metabolically robust, solubility-enhancing oxetane and an electronically
tuned, stable difluorophenyl group. Its use can help overcome common challenges in drug
development, such as poor pharmacokinetic profiles and metabolic instability. As the demand
for novel therapeutics with superior properties continues to grow, the strategic application of
such advanced building blocks will be indispensable in the exploration of new chemical space
and the successful development of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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